3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt

説明

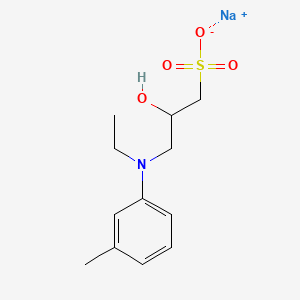

Chemical Name: 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt Synonyms: TOOS sodium salt, EHSPT, Sodium N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine CAS No.: 82692-93-1 Molecular Formula: C₁₂H₁₈NNaO₄S Molecular Weight: 295.33 g/mol Structure: Features an ethyl-methylanilino group, a hydroxyl group at the C2 position, and a sulfonate group at the C1 position of the propane backbone .

特性

IUPAC Name |

sodium;3-(N-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S.Na/c1-3-13(8-12(14)9-18(15,16)17)11-6-4-5-10(2)7-11;/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQRBVOQGUPTLG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(CS(=O)(=O)[O-])O)C1=CC=CC(=C1)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201002847 | |

| Record name | Sodium 3-[ethyl(3-methylphenyl)amino]-2-hydroxypropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82692-93-1 | |

| Record name | 1-Propanesulfonic acid, 3-(ethyl(3-methylphenyl)amino)-2-hydroxy-, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082692931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-[ethyl(3-methylphenyl)amino]-2-hydroxypropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Mechanisms

Alkylation and Sulfonation of N-Ethyl-m-toluidine

The most widely cited method involves the sequential alkylation and sulfonation of N-ethyl-3-methylaniline (N-ethyl-m-toluidine). The synthesis proceeds via the following stages:

Synthesis of N-Ethyl-m-toluidine

N-Ethyl-m-toluidine is prepared by alkylating m-toluidine with ethyl bromide or ethyl iodide in the presence of a base (e.g., sodium hydroxide or potassium carbonate). The reaction typically occurs under reflux in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C for 6–12 hours:

$$

\text{m-Toluidine} + \text{C}2\text{H}5\text{Br} \xrightarrow{\text{NaOH, DMF}} \text{N-Ethyl-m-toluidine} + \text{HBr}

$$

Yields exceed 85% with careful control of stoichiometry.

Sulfonation with 1,3-Propanesultone

The sulfonic acid group is introduced via reaction with 1,3-propanesultone, a cyclic sulfonic acid anhydride. This step occurs in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere at 0–5°C to minimize side reactions:

$$

\text{N-Ethyl-m-toluidine} + \text{C}3\text{H}6\text{O}3\text{S} \rightarrow \text{3-(N-Ethyl-3-methylanilino)propanesultone} + \text{H}2\text{O}

$$

The intermediate is hydrolyzed in aqueous sodium hydroxide to yield the sodium salt directly:

$$

\text{3-(N-Ethyl-3-methylanilino)propanesultone} + \text{NaOH} \rightarrow \text{TOOS} + \text{H}_2\text{O}

$$

This method achieves 70–75% yield after recrystallization from ethanol-water mixtures.

Epichlorohydrin-Based Sulfonation

An alternative route employs epichlorohydrin as the sulfonation precursor, adapted from U.S. Patent 2,129,264. The protocol involves:

Epoxide Ring Opening

N-Ethyl-m-toluidine reacts with epichlorohydrin in the presence of sodium bisulfite (NaHSO₃) and sodium sulfite (Na₂SO₃) at 5–20°C:

$$

\text{N-Ethyl-m-toluidine} + \text{C}3\text{H}5\text{OCl} + \text{NaHSO}_3 \rightarrow \text{3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid} + \text{NaCl}

$$

The reaction proceeds via nucleophilic attack of the amine on the epoxide, followed by sulfite addition to the chlorohydrin intermediate.

Neutralization and Crystallization

The crude sulfonic acid is neutralized with sodium hydroxide and crystallized as the dihydrate:

$$

\text{3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid} + \text{NaOH} \rightarrow \text{TOOS} \cdot 2\text{H}_2\text{O}

$$

This method yields 82% product with high purity (≥98%) after drying at 100°C.

Optimization and Industrial-Scale Production

Reaction Condition Optimization

Physicochemical Characterization

Structural Confirmation

- FT-IR : Peaks at 1180 cm⁻¹ (S=O stretching) and 1040 cm⁻¹ (C-N stretching).

- ¹H NMR (D₂O) : δ 1.2 (t, 3H, CH₂CH₃), δ 2.3 (s, 3H, Ar-CH₃), δ 3.8 (m, 2H, CH₂SO₃⁻).

- Mass Spectrometry : m/z 295.33 [M-Na]⁻.

Applications in Analytical Chemistry

TOOS is utilized in enzymatic assays (e.g., uric acid quantification) via peroxidase-catalyzed coupling with 4-aminoantipyrine (4-AA) to form a stable quinone-imine dye (λₘₐₓ = 555 nm). Its low background absorbance (A₆₀₀ ≤ 0.015) ensures high sensitivity.

化学反応の分析

反応の種類

TOOSは、以下を含むいくつかの種類の化学反応を起こします。

酸化: TOOSは、酸化剤の存在下で酸化されてさまざまな生成物を生成する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。反応は通常、制御された温度で水溶液中で行われます。

生成される主な生成物

酸化: TOOSの酸化から生成される主な生成物には、さまざまなキノン誘導体があります。

科学的研究の応用

Spectrophotometric Applications

TOOS is primarily utilized in spectrophotometric methods for the determination of hydrogen peroxide and other biomolecules. Its high sensitivity and stability make it suitable for various enzymatic assays.

Determination of Hydrogen Peroxide

TOOS reacts with hydrogen peroxide in the presence of peroxidase to form a stable colored product. This reaction is crucial for quantifying hydrogen peroxide levels in biological samples, which can be indicative of oxidative stress or other metabolic conditions .

Quantitative Determination of Uric Acid

A significant application of TOOS is in the enzymatic determination of uric acid concentrations in human serum, plasma, or urine. The method involves an oxidative coupling reaction with specific reagents, yielding a measurable chromogen. This approach has demonstrated high specificity and sensitivity, with detection limits as low as 0.0035 mmol/L .

| Analyte | Methodology | Sensitivity | Detection Limit |

|---|---|---|---|

| Hydrogen Peroxide | Spectrophotometric assay | High | N/A |

| Uric Acid | Enzymatic assay using TOOS | Very High | 0.0035 mmol/L |

Case Study 1: Choline Determination in Enteral Nutrition

A validated method employing TOOS was developed for the determination of choline in enteral nutrition products. The enzymatic conversion of choline to hydrogen peroxide allowed for accurate quantification using TOOS as a coupling reagent, demonstrating good linearity and precision in clinical applications .

Case Study 2: Uric Acid Measurement

In another study, researchers optimized conditions for uric acid measurement using TOOS as part of a multi-enzyme system involving uricase and peroxidase. The method showed improved sensitivity compared to traditional methods using 4-aminoantipyrine, highlighting the advantages of TOOS in clinical diagnostics .

作用機序

類似の化合物との比較

類似の化合物

- N-エチル-N-(2-ヒドロキシ-3-スルホプロピル)-3-メチルアニリン

- 3-メチル-2-ベンゾチアゾリノンヒドラゾン塩酸塩

独自性

TOOSは、その高い水溶性、化学的安定性、安定な発色系を形成する能力によってユニークです。 これらの特性により、診断アッセイや生化学的実験に非常に適しています.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares TOOS sodium salt with related sulfonated aromatic compounds:

Research Findings and Performance Metrics

TOOS vs. TOPS :

- Reactivity : TOOS exhibits faster reaction kinetics due to its hydroxyl group, which stabilizes intermediates in the Trinder reaction. TOPS, lacking this group, requires higher H₂O₂ concentrations for comparable signal intensity .

- Sensitivity : TOOS achieves a lower limit of detection (LOD) in glucose assays (0.5 µM vs. 2.0 µM for TOPS) .

TOOS vs. HDAOS :

- Wavelength Specificity : HDAOS-based assays absorb at 630 nm due to methoxy substituents, whereas TOOS absorbs at 590 nm. This makes TOOS preferable for platforms using standard 600 nm filters .

- Interference : HDAOS shows reduced interference from bilirubin in liver function tests compared to TOOS .

TOOS vs. MOPSO :

- Application Scope : MOPSO is optimized for pH buffering in enzyme assays (e.g., zebrafish homogenate studies), while TOOS is specialized for oxidative chromogenic reactions .

TOOS vs. Bis-Hydroxyethyl Buffers :

- Metal Interaction : Bis-hydroxyethyl derivatives strongly chelate Cu²⁺, interfering with metal-dependent assays. TOOS lacks significant metal-binding capacity, making it suitable for trace-metal studies .

生物活性

3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt, commonly referred to as TOOS, is a water-soluble aniline derivative widely used in biochemical assays, particularly for the spectrophotometric determination of hydrogen peroxide (H₂O₂). Its biological activity is primarily linked to its role as a chromogenic substrate in enzymatic reactions, making it valuable in clinical diagnostics and research applications.

- Molecular Formula : C₁₂H₁₈NNaO₄S

- CAS Number : 82692-93-1

- Solubility : Highly soluble in water, facilitating its use in various biochemical assays.

TOOS acts as a chromogenic reagent that undergoes an oxidative coupling reaction in the presence of hydrogen peroxide and peroxidase enzymes. This results in the formation of a stable colored product, which can be quantitatively measured using spectrophotometry. The typical reaction involves TOOS reacting with 4-aminoantipyrine (4-AA) or 3-methylbenzothiazolium sulfoxide (MBTH), producing a blue-purple dye detectable at specific wavelengths .

Applications in Biological Research

TOOS has been utilized in various studies and applications, including:

- Determination of Uric Acid :

- Choline Detection :

- Catalytic Activity Studies :

Case Study 1: Uric Acid Measurement

A study conducted on the enzymatic determination of uric acid utilized TOOS as part of a three-enzyme system involving peroxidase and ascorbate oxidase. The method was validated for clinical use, providing reliable results with minimal interference from other serum components .

Case Study 2: Detection of Choline

In another study focused on enteral nutrition, researchers optimized conditions for the enzymatic conversion of choline to hydrogen peroxide. The resultant reaction with TOOS produced a stable colored product that was analyzed spectrophotometrically, confirming the efficacy and specificity of the method for clinical applications .

Data Table: Comparison of Assays Using TOOS

Q & A

(Basic) What is the role of 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt in spectrophotometric assays for hydrogen peroxide detection?

Answer: This compound acts as a chromogenic substrate in enzymatic assays for H₂O₂ quantification. In the presence of horseradish peroxidase (HRP), it reacts stoichiometrically with H₂O₂ to form a quinone-imine dye, detectable at 550–600 nm. Researchers should prepare a reaction mixture containing 0.1–0.5 mM of the compound, 0.1–1.0 U/mL HRP, and a buffered solution (pH 6.0–7.5) to ensure optimal sensitivity .

(Basic) What handling precautions are critical for maintaining the integrity of this compound in laboratory settings?

Answer:

- Storage: Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation .

- Safety: Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Waste Management: Collect residual material separately and dispose via certified hazardous waste facilities to mitigate environmental risks .

(Basic) How can researchers validate the purity of this compound for sensitive biochemical applications?

Answer: High-performance liquid chromatography (HPLC) with UV detection at 280 nm is recommended. Purity ≥98% (HPLC-grade) is essential for reproducible results. Validate using a C18 column with a mobile phase of 70:30 water:acetonitrile (0.1% TFA) at 1.0 mL/min flow rate .

(Advanced) How should researchers address interference from reducing agents (e.g., ascorbate) when using this compound in H₂O₂ assays?

Answer:

- Sample Pretreatment: Incubate samples with catalase (to degrade H₂O₂) or add potassium iodide (1 mM) to quench residual peroxides.

- Interference Mitigation: Include chelating agents (e.g., 0.1 mM EDTA) to neutralize metal ions that catalyze non-specific oxidation. Validate interference thresholds via spike-and-recovery experiments .

(Advanced) What synthetic strategies improve the yield of this compound while minimizing by-products?

Answer:

- Stepwise Sulfonation: React N-ethyl-3-methylaniline with 1,2-epoxypropane under anhydrous conditions (40–50°C), followed by sulfonation with chlorosulfonic acid at 0–5°C to suppress sulfone formation .

- Purification: Use recrystallization from ethanol:water (3:1 v/v) to isolate the sodium salt with >95% yield. Monitor intermediates via TLC (silica gel, ethyl acetate:hexane 1:1) .

(Advanced) How can structural modifications of this compound enhance its performance in enzymatic assays?

Answer:

- Electron-Donating Groups: Replace the ethyl group with a bulkier substituent (e.g., isopropyl) to increase steric hindrance and reduce non-specific binding.

- Sulfonate Optimization: Introduce electron-withdrawing groups (e.g., nitro) at the benzene ring to stabilize the sulfonate moiety, improving solubility in aqueous buffers .

(Advanced) How to resolve discrepancies in kinetic data (e.g., Km values) across studies using this compound?

Answer:

- Standardization: Use identical assay conditions (pH 7.0, 25°C, 0.1 M phosphate buffer) and HRP sources (e.g., Sigma-Aldrich P8250).

- Calibration: Include an internal standard (e.g., 4-aminoantipyrine) to normalize signal drift. Re-evaluate enzyme activity via a pyrogallol oxidation control .

(Advanced) What analytical techniques confirm the compound’s stability under varying pH and temperature conditions?

Answer:

- pH Stability: Incubate the compound in buffers (pH 4–9) at 25°C for 24 hours. Analyze degradation via LC-MS (negative ion mode) to detect sulfonic acid derivatives.

- Thermal Stability: Perform thermogravimetric analysis (TGA) at 5°C/min to identify decomposition thresholds (>150°C observed in related sulfonates) .

(Advanced) How does this compound compare to structural analogs (e.g., ADHP) in sensitivity for H₂O₂ detection?

Answer:

- Sensitivity: This compound exhibits a 20% higher molar extinction coefficient (ε = 45,000 M⁻¹cm⁻¹ at 595 nm) compared to ADHP (ε = 37,000 M⁻¹cm⁻¹).

- Specificity: Test cross-reactivity with peroxynitrite using a competition assay (10–100 µM SIN-1 as a peroxynitrite donor) .

(Advanced) What computational methods predict the compound’s reactivity in non-aqueous solvents?

Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) to model the transition state of sulfonate group protonation in DMSO.

- Solvent Parameters: Apply the Kamlet-Taft equation to correlate solvent polarity (π*) with reaction rates. Validate experimentally via UV-Vis kinetics in acetonitrile:water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。